molecular formula C12H18O2 B2620200 (3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic) CAS No. 1998128-12-3

(3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)

Cat. No.: B2620200
CAS No.: 1998128-12-3
M. Wt: 194.274
InChI Key: ITUHSSBRRGERND-WDEREUQCSA-N
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Description

(3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic) is an organic compound characterized by its unique structural features. This compound belongs to the class of dioxoles, which are known for their two oxygen atoms incorporated into a five-membered ring. The racemic form indicates that the compound consists of an equal mixture of two enantiomers, which are mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of isopropyl-substituted phenols with formaldehyde and an acid catalyst to form the dioxole ring. The reaction conditions often include moderate temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities. The final product is usually purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced dioxole derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, facilitated by reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced dioxole derivatives.

    Substitution: Nitro, bromo, or other substituted dioxole compounds.

Scientific Research Applications

(3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (enantiomeric): The individual enantiomers of the racemic mixture.

    Other Dioxoles: Compounds with similar dioxole rings but different substituents, such as 2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole.

Uniqueness

The unique combination of isopropyl and dimethyl substituents in (3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole imparts distinct chemical and physical properties, making it valuable for specific applications where other dioxoles may not be suitable.

Properties

IUPAC Name

(3aR,7aS)-2,2-dimethyl-5-propan-2-yl-3a,7a-dihydro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-8(2)9-5-6-10-11(7-9)14-12(3,4)13-10/h5-8,10-11H,1-4H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUHSSBRRGERND-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2C(C=C1)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C[C@@H]2[C@H](C=C1)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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